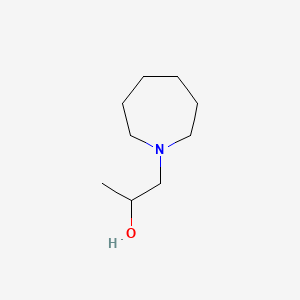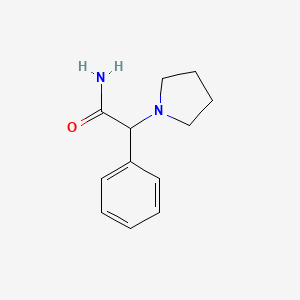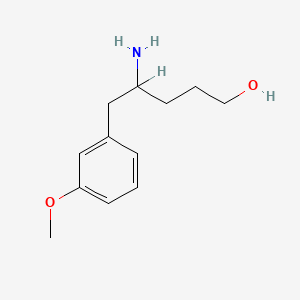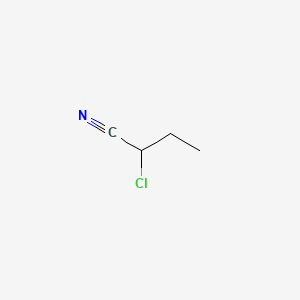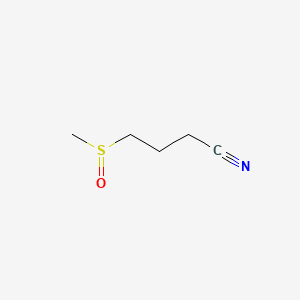
Bis(2-nitrophenyl) diselenide
Overview
Description
Bis(2-nitrophenyl) diselenide: is an organoselenium compound with the molecular formula C12H8N2O4Se2. It is characterized by the presence of two nitrophenyl groups attached to a diselenide linkage.
Mechanism of Action
Target of Action
Organoselenium compounds, a category to which bis(2-nitrophenyl) diselenide belongs, have been reported to exhibit antimicrobial activity against some bacteria and fungi .
Mode of Action
For instance, they can undergo electrochemically mediated reactions, including selenium catalysis, diselenide coupling, and tandem selenocyclization .
Pharmacokinetics
The pharmacokinetics of organoselenium compounds can vary widely depending on their chemical structure and the biological system in which they are used .
Result of Action
Organoselenium compounds have been reported to exhibit antimicrobial activity and inhibit microbial biofilm formation . These effects suggest that this compound may have similar properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other chemical substances, pH levels, temperature, and the specific biological environment in which it is used .
Biochemical Analysis
Biochemical Properties
Bis(2-nitrophenyl) diselenide plays a crucial role in biochemical reactions, particularly due to its redox-modulating properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with thiol-containing enzymes, where it can undergo redox reactions to form selenenyl sulfide intermediates. This interaction can modulate the activity of enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox homeostasis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to the release of cytochrome c and activation of caspases . Additionally, it can affect the expression of genes involved in oxidative stress response, thereby enhancing the cellular antioxidant capacity .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to thiol groups in proteins, forming selenenyl sulfide intermediates that can either inhibit or activate enzyme activity. This compound can also induce oxidative stress by generating reactive oxygen species (ROS), which can lead to the activation of redox-sensitive transcription factors such as Nrf2. This activation results in the upregulation of antioxidant genes, providing a protective effect against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong oxidizing agents. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antioxidant effects, although prolonged exposure may lead to adaptive cellular responses that mitigate its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent antioxidant and chemopreventive properties, while higher doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects without causing adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox regulation and detoxification. It interacts with enzymes such as glutathione S-transferase and cytochrome P450, influencing metabolic flux and metabolite levels. The compound can be metabolized to form various selenium-containing metabolites, which can further participate in redox reactions and contribute to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function. The distribution of this compound is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells. Its localization to the endoplasmic reticulum can also influence protein folding and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-nitrophenyl) diselenide can be synthesized through several methods. One common approach involves the reaction of 2-nitrophenyl selenol with selenium dioxide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired diselenide compound .
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. For instance, the use of copper(II) oxide nanoparticles as a catalyst for the coupling of aryl halides with selenoamide has been reported as an efficient method for the synthesis of symmetrical diaryldiselenides .
Chemical Reactions Analysis
Types of Reactions: Bis(2-nitrophenyl) diselenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of selenium atoms, which can participate in redox processes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or iodine.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving this compound often require the presence of a base and a suitable nucleophile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield seleninic acids, while reduction can produce selenols .
Scientific Research Applications
Chemistry: Bis(2-nitrophenyl) diselenide is used as a reagent in organic synthesis, particularly in the formation of selenium-containing heterocycles. It is also employed in the synthesis of complex organoselenium compounds .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as an antioxidant and anticancer agent. Its ability to modulate redox processes makes it a valuable compound for studying oxidative stress and related diseases .
Industry: In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties. Its unique chemical structure allows for the incorporation of selenium into various materials, imparting desirable characteristics .
Comparison with Similar Compounds
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Uniqueness: Bis(2-nitrophenyl) diselenide is unique due to the presence of nitro groups on the phenyl rings. These nitro groups can influence the compound’s reactivity and its interactions with other molecules. Compared to other diselenides, this compound may exhibit different redox properties and biological activities .
Properties
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)diselanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTPYNJBIHTIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se][Se]C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188842 | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35350-43-7 | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35350-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35350-43-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bis(2-nitrophenyl) diselenide?
A1: this compound has the molecular formula C12H8N2O4Se2 and a molecular weight of 406.16 g/mol. []
Q2: How is this compound typically prepared in a laboratory setting?
A2: this compound can be synthesized through several methods:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


